Barium cobalt fluoride

CAS No.: 20704-31-8

Cat. No.: VC16182823

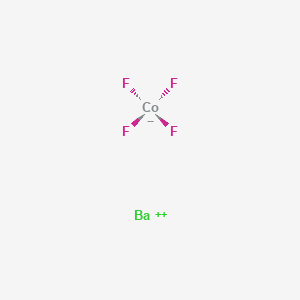

Molecular Formula: BaCoF4

Molecular Weight: 272.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 20704-31-8 |

|---|---|

| Molecular Formula | BaCoF4 |

| Molecular Weight | 272.25 g/mol |

| IUPAC Name | barium(2+);tetrafluorocobalt(2-) |

| Standard InChI | InChI=1S/Ba.Co.4FH/h;;4*1H/q2*+2;;;;/p-4 |

| Standard InChI Key | HSUXUTLCZMELFQ-UHFFFAOYSA-J |

| Canonical SMILES | F[Co-2](F)(F)F.[Ba+2] |

Introduction

Synthesis and Structural Characterization

Synthesis Methods

BaCoF₄ can be synthesized via high-temperature solid-state reactions or solution-based techniques. The reflux method, utilizing ethylene glycol as a solvent, produces nanocrystalline BaCoF₄ with a mean particle diameter of 54.6 nm . This approach facilitates the incorporation of dopants like Ce³+, which occupy Co²+ sites to modify optical and catalytic properties .

Crystal Structure

X-ray diffraction studies reveal that BaCoF₄ crystallizes in the orthorhombic system with lattice constants a = 5.82 Å, b = 14.67 Å, and c = 4.18 Å at 298 K . The structure comprises CoF₆ octahedra with Co–F bond lengths ranging from 1.972 Å to 2.109 Å (average: 2.040 Å), creating a distorted geometry that underpins ferroelectricity . Barium ions reside between the puckered sheets, stabilizing the framework through ionic interactions (Table 1).

Table 1: Crystallographic Parameters of BaCoF₄

Physical and Chemical Properties

Ferroelectric Behavior

BaCoF₄ exhibits spontaneous polarization due to the displacement of Co²+ ions within the octahedral sites. Experimental measurements yield a polarization magnitude of 8.0 ± 0.3 μC cm⁻², consistent with point-charge model calculations (8.6 ± 0.6 μC cm⁻²) . The ferroelectric transition temperature remains undetermined but is postulated to exceed 400 K based on analogous BaMnF₄ systems .

Magnetic Characteristics

At room temperature, BaCoF₄ displays paramagnetism attributed to high-spin Co²+ (d⁷ configuration). Magnetic susceptibility studies indicate weak exchange interactions between Co centers, with no long-range magnetic ordering observed up to 300 K . In contrast, cobalt-doped barium apatites exhibit single-ion magnet behavior below 40 K , suggesting that BaCoF₄’s magnetic properties could be tuned via structural modifications.

Optical and Photocatalytic Properties

Luminescence

Ce³+-doped BaCoF₄ (BaCoF₄:Ce³+) shows intense luminescence with a maximum emission peak at 361.8 nm, corresponding to 5d→4f transitions in Ce³+ ions . The material’s absorption edge at 250 nm arises from ligand-to-metal charge transfer (LMCT) and d-d transitions, enabling UV-driven applications .

Photocatalytic Activity

BaCoF₄:Ce³+ nanoparticles demonstrate exceptional photocatalytic performance, degrading 98.7% of acid red 3B dye within 2 hours under a 450 W mercury lamp . This efficiency stems from the material’s high surface oxygen content (5%) and reduced electron-hole recombination rates (Table 2).

Table 2: Photocatalytic Performance of BaCoF₄:Ce³+

| Parameter | Value |

|---|---|

| Particle Diameter (nm) | 54.6 |

| Surface Oxygen Content | 5% |

| Degradation Efficiency | 98.7% (2 hours) |

| Light Source | 450 W Hg lamp |

Applications and Future Directions

BaCoF₄’s multifunctionality positions it as a candidate for non-volatile memory devices, UV photodetectors, and environmental remediation systems. The compound’s stability up to 800°C in dry environments further suggests utility in high-temperature sensors. Future research should explore:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume